Subnanomolar Enzymatic Potency Against Recombinant Human CD73: ORIC-533 vs. AMPCP
ORIC-533 demonstrates subnanomolar biochemical potency against recombinant human CD73, achieving an IC50 of 0.25 nM in enzymatic assays. This represents an approximately 10,000-fold improvement in potency compared to the prototypical CD73 inhibitor AMPCP (adenosine-5′-(α,β-methylene)diphosphate), which exhibits an IC50 of approximately 2,500 nM against the same target under comparable assay conditions [1]. The dramatic potency enhancement is attributed to optimized interactions within the CD73 active site, as revealed by co-crystal structures (PDB 6YE2 and 9R0H) showing the tetrazole-phosphonate moiety engaging key zinc-coordinating residues [2].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.25 nM (subnanomolar) |
| Comparator Or Baseline | AMPCP: IC50 ≈ 2,500 nM |
| Quantified Difference | ~10,000-fold greater potency |
| Conditions | Recombinant human CD73 biochemical assay |
Why This Matters
This potency differential enables complete adenosine suppression at significantly lower compound concentrations, reducing off-target risk and enabling oral bioavailability for in vivo studies.
- [1] Ray, A., Du, T., Wan, X., Song, Y., Pillai, S., et al. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death. Blood Cancer Journal. 2024, 14, 58. Table 1. View Source
- [2] RCSB PDB. 9R0H: Human CD73 (ecto 5'-nucleotidase) in complex with compound 6 (ORIC-533). Deposited: 2025-04-24. View Source
